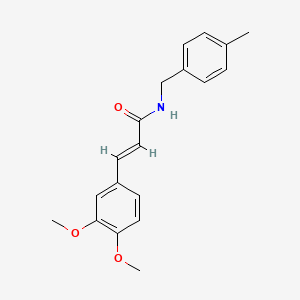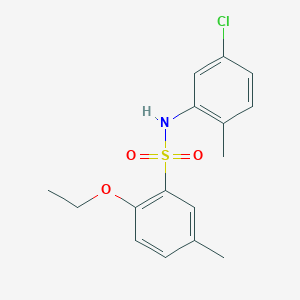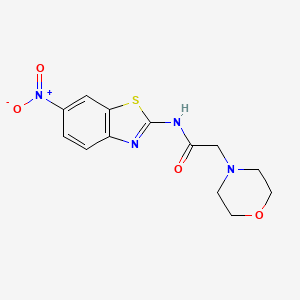
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide, also known as DMBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBA has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide is not fully understood. However, it is believed to act by inducing oxidative stress and DNA damage, which can lead to the activation of various signaling pathways involved in inflammation and carcinogenesis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce cancer in animal models, cause DNA damage, and activate various signaling pathways involved in inflammation and carcinogenesis. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its ability to induce cancer in animal models, which allows for the study of the mechanisms of carcinogenesis. It also exhibits anti-inflammatory and antioxidant properties, which may have potential therapeutic applications. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide. One area of research is the development of new synthetic methods for 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide, which may lead to the discovery of new analogs with improved properties. Another area of research is the study of the mechanisms of action of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide, which may lead to the development of new therapeutic strategies for cancer, inflammation, and oxidative stress. Finally, the study of the toxicity of 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide and its analogs is an important area of research, which may help to guide the safe use of these compounds in scientific research.
Méthodes De Synthèse
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Wittig reaction. The Knoevenagel condensation reaction involves the reaction of 3,4-dimethoxybenzaldehyde with N-(4-methylbenzyl)acetamide in the presence of a base such as sodium ethoxide. The Wittig reaction involves the reaction of 3,4-dimethoxybenzaldehyde with triphenylphosphine and methyltriphenylphosphonium iodide to form the corresponding ylide, which is then reacted with N-(4-methylbenzyl)acrylamide to form 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide has been found to exhibit a wide range of scientific research applications. It has been used as a tool for studying various biological processes, including cancer, inflammation, and oxidative stress. 3-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)acrylamide has been found to induce cancer in animal models, making it a valuable tool for studying the mechanisms of carcinogenesis. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-4-6-16(7-5-14)13-20-19(21)11-9-15-8-10-17(22-2)18(12-15)23-3/h4-12H,13H2,1-3H3,(H,20,21)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSNLSFZCUUGH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)




![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)